molecular formula C32H46N4O6S B2881792 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid CAS No. 2172819-77-9

10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid

Cat. No. B2881792
CAS RN: 2172819-77-9
M. Wt: 614.8
InChI Key: ZAPXLIGWCAZCNY-BEYSDYMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid is a useful research compound. Its molecular formula is C32H46N4O6S and its molecular weight is 614.8. The purity is usually 95%.
BenchChem offers high-quality 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Reductions in Organic Synthesis

A study by Talma et al. (1985) explored the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions in organic synthesis. This process involved creating compounds that could selectively reduce activated carbonyl compounds to alcohols, an essential step in creating specific stereochemical configurations in complex organic molecules.

Antileukemic Activity

Research by Ladurée et al. (1989) and Ladurée et al. (1989) demonstrated the potential of certain thiazole-containing compounds in antileukemic activities. These studies involved the synthesis of various compounds and testing their effectiveness against leukemia cells, highlighting the therapeutic potential of such molecules in treating cancer.

Antifolate Thymidylate Synthase Inhibitors

The work of Marsham et al. (1991) on quinazoline-based antifolates investigated their role as thymidylate synthase inhibitors. This study is significant in the context of cancer treatment, as thymidylate synthase is a key enzyme for DNA synthesis and its inhibition can be a strategy to target rapidly dividing cancer cells.

Development of Quinolone Antibacterials

Schroeder et al. (1992) explored the synthesis of 3‐(1‐aminoethyl)pyrrolidines, which are intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992). This study is crucial in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance.

Ligand-Receptor Interactions

Studies by Dionne et al. (1986) and Dionne et al. (1986) on ligand-receptor interactions via hydrogen-bond formation emphasized the importance of molecular structure in drug design. These studies highlight how small changes in molecular structure can significantly impact a compound's biological activity and effectiveness.

Antimicrobial Activity

Stanchev et al. (1999) researched the synthesis of amino acids and peptides containing thiazole and oxazole moieties, showing moderate antibacterial activity against various bacteria, fungi, and yeast (Stanchev et al., 1999). This study provides valuable insights into the development of new antimicrobial agents.

properties

IUPAC Name

10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPXLIGWCAZCNY-BEYSDYMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-10-oxodecanoic acid

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